
3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains both a piperidine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both the piperidine and triazole rings in its structure makes it a versatile molecule for drug design and synthesis.
Mechanism of Action
Target of Action
The primary target of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth.
Mode of Action
The compound interacts with its target, the protein serine/threonine-protein kinase B-raf, and inhibits its activity . This interaction results in changes in the cell growth processes regulated by this protein.
Biochemical Pathways
The compound affects the MAPK/ERK pathway, which is involved in cell growth and proliferation . By inhibiting the protein serine/threonine-protein kinase B-raf, the compound disrupts this pathway, leading to downstream effects on cell growth.
Pharmacokinetics
The piperidine ring is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Result of Action
The inhibition of the protein serine/threonine-protein kinase B-raf by this compound leads to a decrease in cell growth. This can have potential therapeutic applications in conditions characterized by abnormal cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
The presence of the amine group in 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine allows for rapid conjugation with carboxyl linkers via peptide coupling reactions . This suggests that this compound could interact with a variety of biomolecules in a similar manner.
Cellular Effects
For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-4-yl)-1H-1,2,4-triazole: Lacks the amine group, which may affect its reactivity and biological activity.
4-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine: Positional isomer with different chemical properties.
1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine: Structural isomer with potential differences in biological activity.
Uniqueness
3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is unique due to the specific positioning of the piperidine and triazole rings, which can influence its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for drug design and other applications.
Biological Activity
3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The piperidine moiety contributes to its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazoles, including those with piperidine substitutions, possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against bacterial strains and fungi .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activities
A study focused on the synthesis and evaluation of 4-substituted 3-piperidin-4-yl triazole derivatives reported notable antimicrobial activity against several bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy .
Compound | Activity Against Bacteria | MIC (µg/mL) |
---|---|---|
3-(Piperidin-4-yl)-1H-triazole | Staphylococcus aureus | 16 |
3-(Piperidin-4-yl)-1H-triazole | Escherichia coli | 32 |
Anticancer Activity
In another study examining the effects of triazole derivatives on human cancer cell lines, it was found that certain modifications to the triazole structure significantly increased cytotoxicity. The compound exhibited IC50 values indicative of strong anticancer activity against MCF-7 and U937 cell lines .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.38 | Apoptosis induction via caspase activation |
U937 | 15.42 | Cell cycle arrest |
The mechanism through which this compound exerts its biological effects involves interaction with specific cellular pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase cleavage .
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt cell cycle progression in cancer cells, leading to reduced proliferation rates.
Properties
IUPAC Name |
5-piperidin-4-yl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJWKONMXKVEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.